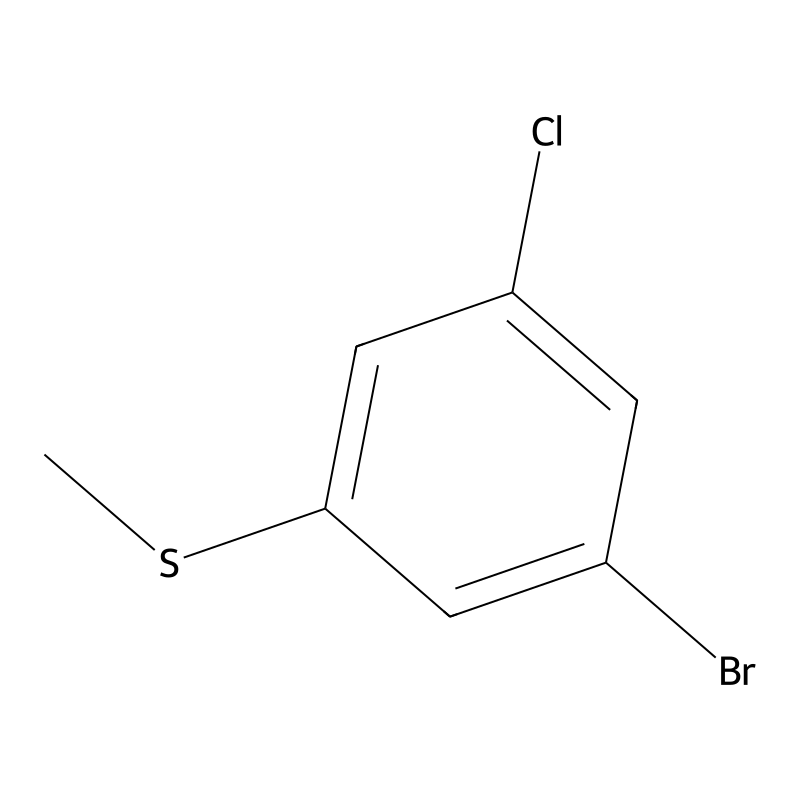3-Bromo-5-chloro-thioanisole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-5-chloro-thioanisole has the molecular formula C₇H₆BrClS. It is a derivative of thioanisole, characterized by the substitution of bromine at the 3-position and chlorine at the 5-position of the aromatic ring. This structural modification imparts unique chemical properties that are valuable in various scientific fields .
- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The halogen substituents can be reduced under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The aromatic ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols, often in the presence of a base.
Common Reagents and ConditionsReaction Type Reagents Used Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Reduction Lithium aluminum hydride, sodium borohydride Substitution Amines, thiols (in presence of a base)
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Amines, thiols (in presence of a base) |
Research indicates that 3-Bromo-5-chloro-thioanisole may have significant biological activity. It can be utilized in studies involving enzyme inhibition and protein interactions. The presence of halogen substituents can influence its reactivity and binding affinity to biological targets, making it a useful compound in biochemical research .
The synthesis of 3-Bromo-5-chloro-thioanisole typically involves electrophilic aromatic substitution reactions. Thioanisole is treated with bromine and chlorine under controlled conditions to achieve selective substitution at the desired positions.
Industrial Production
In industrial settings, large-scale bromination and chlorination processes are employed, optimized for high yield and purity. Catalysts and specific reaction conditions are often utilized to ensure efficient production .
3-Bromo-5-chloro-thioanisole has several applications:
- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
- Biological Research: Used in studies on enzyme inhibition and protein interactions.
- Industry: Employed in the production of specialty chemicals and materials .
Several compounds share structural similarities with 3-Bromo-5-chloro-thioanisole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-5-chloro-anisole | Methoxy group instead of thioether | Lacks sulfur functionality |
| 3-Bromo-5-chloro-phenol | Hydroxyl group instead of thioether | Exhibits different reactivity due to -OH group |
| 3-Bromo-5-chloro-toluene | Methyl group instead of thioether | Different electronic properties due to methyl group |
Uniqueness
The uniqueness of 3-Bromo-5-chloro-thioanisole lies in its combination of both bromine and chlorine substituents on the aromatic ring along with a thioether group. This specific arrangement imparts distinct chemical properties that enhance its utility in research and industrial applications .








